Product packaging for 2-(Methylamino)pyridine-3-methanol(Cat. No.:CAS No. 32399-12-5)

2-(Methylamino)pyridine-3-methanol

Cat. No.: B1309440
CAS No.: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Chemical and Biological Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that hold a privileged position in the chemical and biological sciences. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in a vast array of natural products, pharmaceuticals, and agrochemicals. ontosight.ai Its unique electronic properties, ability to participate in hydrogen bonding, and the capacity for functionalization at various positions on the ring make it an invaluable scaffold in drug discovery and materials science. ontosight.ai

The versatility of the pyridine nucleus is underscored by its presence in numerous FDA-approved drugs, where it often contributes to improved potency, selectivity, metabolic stability, and permeability of the active pharmaceutical ingredient. ontosight.ai The strategic incorporation of the pyridine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Overview of 2-(Methylamino)pyridine-3-methanol's Emerging Role as a Versatile Synthetic Intermediate and Research Building Block

Within the extensive family of pyridine derivatives, this compound has garnered considerable attention as a highly useful and versatile building block in organic synthesis. This is largely due to its bifunctional nature, possessing both a secondary amine and a primary alcohol, which allows for a variety of chemical transformations. Its structure is particularly well-suited for the construction of more complex molecular architectures.

A prime example of its significance is its role as a crucial intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate. chemicalbook.comsmolecule.com The synthesis of this complex triazole antifungal drug relies on the specific stereochemistry and reactivity offered by the this compound core. chemicalbook.comsmolecule.com Beyond this prominent application, it is also utilized in the synthesis of other pyridine derivatives with potential applications in treating neurological disorders. chemimpex.com Furthermore, its utility extends to the agrochemical sector and the development of novel materials. chemimpex.com

Contextualization within Advanced Organic and Medicinal Chemistry

The importance of this compound in advanced organic and medicinal chemistry is highlighted by its application in the synthesis of modern, high-value molecules. The preparation of this intermediate itself involves sophisticated synthetic strategies, such as the reduction of 2-methylamino-3-pyridinecarboxylic acid or its esters. chemicalbook.com One patented method describes the reaction of 2-chloronicotinic acid with a methylamine (B109427) solution, followed by reduction to yield the target compound. google.com

Its dual functionality, with a nucleophilic methylamino group and a hydroxymethyl group that can be further functionalized, makes it a valuable precursor in the assembly of diverse chemical libraries for drug discovery screening. smolecule.com The strategic placement of the methylamino and hydroxymethyl groups on the pyridine ring at positions 2 and 3, respectively, provides a unique geometric and electronic profile that can be exploited for targeted molecular design. This makes this compound a key component in the toolbox of synthetic chemists working at the forefront of pharmaceutical and materials research.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 32399-12-5 chemicalbook.comnih.govsynthinkchemicals.comscbt.com
Molecular Formula C₇H₁₀N₂O chemicalbook.comnih.govsynthinkchemicals.comscbt.com
Molecular Weight 138.17 g/mol nih.govsynthinkchemicals.comscbt.com
Appearance White to off-white solid/crystalline powder google.com
Purity ≥98%
Synonyms (2-(Methylamino)pyridin-3-yl)methanol, 2-(N-Methylamino)-3-hydroxymethylpyridine, [2-(Methylamino)-3-pyridyl]methanol scbt.compharmaffiliates.com
InChI InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) nih.gov
InChIKey VYPMWCUNCNMNOM-UHFFFAOYSA-N nih.gov
SMILES CNC1=C(C=CC=N1)CO nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406224
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-12-5
Record name 2-(Methylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32399-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylamino)pyridin-3-yl]methanol
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Synthetic Methodologies for 2 Methylamino Pyridine 3 Methanol and Its Analogs

Classical Synthesis Routes

Reduction Methods from Precursor Compounds

A predominant strategy for synthesizing 2-(Methylamino)pyridine-3-methanol involves the reduction of a carbonyl or carboxyl group from a suitable precursor.

The combination of metallic boron hydrides, such as sodium borohydride (B1222165) or potassium borohydride, with a Lewis acid like zinc chloride serves as an effective reducing system. chemicalbook.com This reagent system is particularly useful for the reduction of ester precursors to the corresponding alcohol. The Lewis acid activates the ester, facilitating the hydride attack from the borohydride.

A specific and high-yielding method involves the reduction of 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester. chemicalbook.com In this procedure, the ester is treated with potassium borohydride and zinc chloride in a solvent mixture of tetrahydrofuran (B95107) (THF) and toluene. chemicalbook.com The reaction is typically initiated at room temperature and then brought to reflux to ensure completion. chemicalbook.com Following the reaction, a standard workup involving neutralization, extraction, and recrystallization yields this compound as a white solid with reported yields around 88.2%. chemicalbook.com

Table 1: Synthesis of this compound via Ester Reduction chemicalbook.com

Starting MaterialReagentsSolventConditionsYield
tert-Butyl 2-methylamino-3-pyridinecarboxylatePotassium borohydride, Zinc chlorideTetrahydrofuran, TolueneRoom temperature stirring followed by reflux88.2%

Another common precursor is 2-methylamino-3-pyridinecarboxylic acid itself. chemicalbook.com This carboxylic acid can be reduced to the corresponding alcohol, this compound, using a strong reducing agent like lithium aluminium hydride (LiAlH4). chemicalbook.com The synthesis of the starting acid can be accomplished by reacting 2-chloronicotinic acid with methylamine (B109427) hydrochloride in the presence of potassium carbonate and cuprous bromide in dimethylformamide (DMF) at elevated temperatures. chemicalbook.com

Direct Amination of Pyridine (B92270) Derivatives with Methylamine

An alternative synthetic approach involves the direct amination of a suitable pyridine derivative. For instance, 2-chloronicotinic acid can be reacted with methylamine hydrochloride. chemicalbook.com This nucleophilic substitution reaction, facilitated by a copper catalyst (cuprous bromide) and a base (potassium carbonate), replaces the chlorine atom at the 2-position with a methylamino group to form 2-methylamino-3-pyridinecarboxylic acid. chemicalbook.com This intermediate is then subsequently reduced to the target alcohol as described previously. chemicalbook.com The direct amination of halo-pyridines can also be achieved under microwave irradiation without a transition metal catalyst, offering a more environmentally friendly approach. researchgate.net

Reflux Techniques for Enhanced Reaction Yields and Purity

Refluxing is a common technique employed in these syntheses to enhance reaction rates and drive the reactions to completion, thereby improving yields and the purity of the final product. chemicalbook.com In the reduction of the tert-butyl ester, for example, the reaction mixture is refluxed until the starting material is fully consumed. chemicalbook.com This ensures the complete conversion of the ester to the alcohol, simplifying the subsequent purification process, which often involves recrystallization to obtain a high-purity solid. chemicalbook.com

Advanced Synthetic Strategies

The synthesis of this compound and related pyridine structures has benefited significantly from advanced strategies that enhance efficiency, control, and yield. These methods move beyond traditional approaches, offering sophisticated solutions for constructing the pyridine core and introducing desired functionalities.

Nucleophilic Substitution on 2-Chloronicotinic Acid Derivatives

A prominent and established method for the synthesis of this compound involves a nucleophilic substitution reaction on a 2-chloronicotinic acid derivative. chemicalbook.com This strategy typically proceeds in two key steps.

The first step involves the displacement of the chloro group at the 2-position of the pyridine ring with methylamine. 2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of potassium carbonate and a copper catalyst, such as cuprous bromide, in a solvent like dimethylformamide (DMF) at elevated temperatures. chemicalbook.com This reaction yields the intermediate, 2-methylamino-3-pyridinecarboxylic acid.

The second step is a reduction of the carboxylic acid group at the 3-position to a hydroxymethyl group. This is commonly achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). chemicalbook.comchemicalbook.com An alternative reduction method involves first converting the carboxylic acid to its tert-butyl ester, which is then reduced using sodium borohydride or potassium borohydride with a Lewis acid like zinc chloride. chemicalbook.com This two-step approach provides a reliable pathway to the target molecule, this compound, with a reported yield of 88.2% after recrystallization for the reduction step using potassium borohydride. chemicalbook.com

Table 1: Synthesis of this compound via Nucleophilic Substitution

Step Starting Material Reagents Product
1. Substitution 2-Chloronicotinic acid Methylamine hydrochloride, Potassium carbonate, Cuprous bromide, DMF 2-Methylamino-3-pyridinecarboxylic acid
2. Reduction 2-Methylamino-3-pyridinecarboxylic acid Lithium aluminium hydride, THF This compound

| Alternative Reduction | tert-Butyl 2-methylamino-3-pyridinecarboxylate | Potassium borohydride, Zinc chloride, THF/Toluene | this compound |

This table summarizes a common synthetic route as described in the literature. chemicalbook.com

Exploration of Continuous Flow Setups for Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridines and their derivatives, offering significant advantages over traditional batch processing. nih.gov This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, allowing for precise control over reaction parameters, enhanced safety, and improved efficiency. organic-chemistry.orgthieme-connect.com

Key benefits of continuous flow setups include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents like Raney® nickel or running highly exothermic reactions. nih.govorganic-chemistry.org

Improved Efficiency: Shorter reaction times and higher yields are often achieved due to superior heat and mass transfer. organic-chemistry.orgthieme-connect.comresearchgate.net For example, the N-oxidation of pyridine derivatives can be completed in minutes with yields up to 99%, a significant improvement over batch processes that can take hours. thieme-connect.com

Scalability: Flow systems are more easily scaled up for industrial production compared to batch reactors. organic-chemistry.orgresearchgate.net

Greener Process: These setups often reduce solvent usage and waste generation. nih.gov

One notable application is the N-oxidation of various pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.comresearchgate.net This system demonstrated high stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net Another example is the α-methylation of pyridines, where a solution of the starting pyridine is passed through a heated column packed with Raney® nickel, yielding the 2-methylated product efficiently. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

Feature Batch Processing Continuous Flow Processing
Reaction Time Typically hours thieme-connect.com Typically minutes thieme-connect.com
Safety Higher risk with hazardous materials and exotherms Improved safety due to small reaction volumes nih.govorganic-chemistry.org
Heat & Mass Transfer Often inefficient Highly efficient
Scalability Can be challenging Easier to scale up for production organic-chemistry.org

| Waste Generation | Generally higher | Reduced waste and solvent use nih.gov |

This table highlights the general advantages of continuous flow setups as reported in synthetic studies. nih.govorganic-chemistry.orgthieme-connect.com

One-Pot and Two-Step Syntheses of Related Pyridine Derivatives

One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex, polysubstituted pyridine derivatives. ias.ac.incore.ac.uk These reactions combine three or more starting materials in a single reaction vessel to form the final product in a single step, avoiding the need to isolate intermediates. ias.ac.in This approach is atom-economical and streamlines the synthetic process, saving time, resources, and reducing waste.

For instance, highly substituted 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines can be synthesized in a one-pot, three-component reaction by simply heating an aldehyde with a thiol and malononitrile (B47326) in the presence of a nanocrystalline magnesium oxide catalyst. ias.ac.in Similarly, modifications of the Bohlmann-Rahtz reaction allow for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with excellent regiochemical control. core.ac.uk These methods provide rapid access to libraries of structurally diverse pyridine compounds, which are valuable in medicinal chemistry. ias.ac.incore.ac.uk

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine compounds to minimize environmental impact. These approaches focus on developing more sustainable and environmentally benign protocols. scilit.com

Development of Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods for pyridines is a key area of research. scilit.com These protocols aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches in pyridine synthesis include:

Continuous Flow Chemistry: As discussed previously, continuous flow processes are inherently greener than many batch methods due to reduced reaction times, lower energy consumption, and decreased waste. nih.govorganic-chemistry.org

Use of Greener Reagents and Catalysts: A significant green strategy is the replacement of hazardous reagents with more benign alternatives. For example, using hydrogen peroxide (H₂O₂) as an oxidant is highly desirable because its only byproduct is water. thieme-connect.com The development of iron-catalyzed cyclization reactions for pyridine synthesis provides a less toxic and more economical alternative to other metal catalysts. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable one, is a core principle of green chemistry. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, which proceeds by the direct C-H functionalization of pyridine N-oxides, showcasing a highly atom-economical approach. rsc.org

Catalyst Recycling: The ability to recover and reuse catalysts is crucial for sustainable synthesis. In the one-pot synthesis of pyridines using nanocrystalline magnesium oxide, the catalyst can be efficiently recovered after the reaction and reused with consistent activity. ias.ac.in

These strategies highlight the chemical community's commitment to creating more sustainable pathways for the production of important heterocyclic compounds like pyridines. scilit.combiosynce.com

Molecular Structure and Reactivity Analyses of 2 Methylamino Pyridine 3 Methanol

Structural Features Driving Reactivity

The reactivity of 2-(methylamino)pyridine-3-methanol is a direct consequence of the interplay between its three key structural components.

Influence of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle that is structurally related to benzene (B151609), with a nitrogen atom replacing one of the carbon-hydrogen units. wikipedia.org This nitrogen atom is more electronegative than carbon, leading to a decrease in electron density within the ring, particularly at the 2, 4, and 6 positions. uoanbar.edu.iqpearson.com This electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene but significantly more reactive towards nucleophiles. wikipedia.orguoanbar.edu.iq Nucleophilic substitution is favored at the electron-deficient 2- and 4-positions because the intermediate anions are stabilized by the electronegative nitrogen atom. quora.comstackexchange.com

Significance of the Methanol (B129727) (Hydroxyl) Group

The methanol group (-CH₂OH), also known as a hydroxymethyl group, is attached to the 3-position of the pyridine ring. The hydroxyl (-OH) part of this group is a potential site for various reactions. For instance, the hydroxyl group can be oxidized. The oxygen atom in the hydroxyl group has lone pairs of electrons, making it nucleophilic and capable of participating in reactions such as esterification. wikipedia.org The presence of this group adds another layer of functionality to the molecule, expanding its synthetic potential.

Chemical Reactivity Profiles

The distinct structural features of this compound give rise to a specific set of chemical reactions.

Nucleophilic Substitution Reactions of the Pyridine Ring

Due to the electron-withdrawing nature of the ring nitrogen, pyridine and its derivatives are highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqquimicaorganica.org This reactivity is so pronounced that even a strongly basic hydride ion can be displaced in certain reactions. uoanbar.edu.iq The stability of the intermediate carbanion, which is enhanced by the electron-withdrawing nitrogen, drives these reactions. uoanbar.edu.iq In the case of this compound, while the 2-position is already substituted, the 4- and 6-positions remain potential sites for nucleophilic attack. The presence of a good leaving group at these positions would facilitate substitution. quimicaorganica.org

Condensation Reactions Involving the Amine and Alcohol Groups

The methylamino and methanol groups of this compound can participate in condensation reactions. The secondary amine of the methylamino group can react with carbonyl compounds like aldehydes and ketones to form imines, often catalyzed by a small amount of acid. researchgate.net Similarly, the primary alcohol of the methanol group can undergo condensation reactions, such as esterification with carboxylic acids or their derivatives, a reaction often activated by pyridine itself. wikipedia.org These reactions allow for the extension of the molecule's structure and the introduction of new functional groups, highlighting its role as a versatile building block in organic synthesis. chemimpex.com For instance, 2-aminobenzohydrazide has been shown to undergo condensation with various aldehydes and ketones to form hydrazones and quinazolines, respectively.

Oxidation Pathways of the Hydroxyl Moiety

The hydroxyl moiety of this compound represents a primary alcohol functionality, making it susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on analogous pyridine-containing compounds and general principles of organic chemistry.

The oxidation of a closely related compound, (2-methylpyridin-3-yl)methanol, can be accomplished to yield the corresponding aldehyde or carboxylic acid. This suggests that this compound would behave similarly.

For the selective oxidation to the aldehyde, 2-(methylamino)pyridine-3-carbaldehyde, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a common reagent used for the oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. libretexts.org The Collins reagent, a complex of chromium trioxide and pyridine, can also be employed for this transformation. masterorganicchemistry.com

Stronger oxidizing agents will typically lead to the formation of the corresponding carboxylic acid, 2-(methylamino)pyridine-3-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from chromium trioxide in aqueous acid) are capable of oxidizing primary alcohols to carboxylic acids.

The table below summarizes potential oxidation reactions of the hydroxyl moiety of this compound based on known transformations of similar compounds.

ProductReagent(s)Typical Conditions
2-(Methylamino)pyridine-3-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)
2-(Methylamino)pyridine-3-carbaldehydeCollins Reagent (CrO₃·2Pyridine)Dichloromethane (CH₂Cl₂)
2-(Methylamino)pyridine-3-carboxylic acidPotassium permanganate (KMnO₄)Basic aqueous solution, then acidification
2-(Methylamino)pyridine-3-carboxylic acidChromic Acid (H₂CrO₄)Aqueous acetone

Reduction Processes for Derivative Formation

The chemical reduction of this compound can lead to the formation of various derivatives, primarily through the reduction of the hydroxyl group or modification of the pyridine ring. Research into the specific reduction of this compound is not widely published; however, established methods for the reduction of similar functional groups provide insight into its potential reactivity.

One potential reduction pathway involves the deoxygenation of the hydroxymethyl group to a methyl group, which would yield 2-methylamino-3-methylpyridine. This type of transformation for a similar compound, (2-methylpyridin-3-yl)methanol, can be achieved to form (2-methyl-pyridin-3-yl)-methane. Such reductions of benzylic-type alcohols can be challenging and may require multi-step procedures, for instance, by first converting the alcohol to a halide or tosylate, followed by reductive cleavage with a reagent like lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com

It is important to note that the synthesis of this compound itself often involves a reduction step. For example, 2-methylamino-3-pyridinecarboxylic acid can be reduced with lithium aluminum hydride to produce this compound. chemicalbook.com Similarly, the tert-butyl ester of 2-methylamino-3-pyridinecarboxylic acid can be reduced using sodium borohydride (B1222165) in the presence of a Lewis acid like zinc chloride to yield the target alcohol. chemicalbook.com

The following table outlines potential reduction processes for the formation of derivatives from this compound, based on general principles and analogous reactions.

DerivativeReagent(s)Notes
2-Methylamino-3-methylpyridineTwo-step process: 1. Tosyl chloride, pyridine 2. Lithium aluminum hydride (LiAlH₄)This is a plausible route for the deoxygenation of the primary alcohol.
(2-(Methylamino)pyridin-3-yl)methanol (from carboxylic acid)Lithium aluminum hydride (LiAlH₄)This demonstrates the stability of the methylamino and pyridine groups to LAH reduction of the carboxylic acid. chemicalbook.com
(2-(Methylamino)pyridin-3-yl)methanol (from ester)Sodium borohydride (NaBH₄), Zinc chloride (ZnCl₂)A milder reduction method starting from the corresponding ester. chemicalbook.com

Scientific Review: The Coordination Chemistry of this compound

A comprehensive analysis of the coordination chemistry of the specific compound this compound, including its ligand properties, complexation with various metal ions, and applications in organometallic chemistry, cannot be completed at this time.

A thorough search of publicly available scientific literature, chemical databases, and academic journals has revealed no specific studies detailing the use of this compound as a ligand in the formation of metal complexes. The information required to populate the requested sections on its interaction with metal ions, coordination modes, spectroscopic characterization, and specific applications in forming aluminum alkyl or copper(II) complexes is not present in the current body of scientific publications.

While this compound, identified by its CAS Number 32399-12-5, is known as a key intermediate in the synthesis of the antifungal agent isavuconazole, its properties as a coordinating ligand have not been the subject of published research.

Research into structurally similar, but distinct, compounds offers some context. For example, studies on 2-(methylamino)pyridine (B147262) (which lacks the 3-methanol group) show that it can form complexes with metals like copper. Similarly, research on other substituted pyridines, such as 2-amino-3-methylpyridine , details their coordination behavior with copper(II) and silver(I). However, these findings cannot be accurately extrapolated to this compound. The presence of the hydroxymethyl group (-CH₂OH) at the 3-position is chemically significant and would likely play a crucial role in coordination, potentially acting as an oxygen-donor site. This would fundamentally alter its behavior compared to ligands lacking this functional group, likely changing its denticity and the geometry of any resulting metal complexes.

Without specific experimental data for this compound, any discussion of its coordination chemistry would be speculative and would not meet the standards of a scientifically accurate report. Further empirical research, including synthesis, reaction with metal salts, and structural characterization (e.g., via X-ray crystallography and various spectroscopic methods), is required to elucidate the coordination chemistry of this compound.

Coordination Chemistry of 2 Methylamino Pyridine 3 Methanol

Applications in Organometallic Chemistry

Investigation of Metal-Ligand Interactions

The investigation of metal-ligand interactions involving 2-(methylamino)pyridine-3-methanol reveals its capacity to act as a versatile ligand, engaging with metal centers through its nitrogen and oxygen donor atoms. The presence of the pyridine (B92270) ring, the methylamino group, and the hydroxymethyl group provides multiple potential coordination sites, allowing for a range of bonding modes. Detailed studies, particularly with aluminum, have shed light on the specific nature of these interactions and the subsequent reactivity of the resulting metal complexes.

A notable example is the reaction of this compound with trialkylaluminum compounds, which has been explored to create novel aluminum complexes. The treatment of triethylaluminum (B1256330) or triisobutylaluminum (B85569) with approximately two equivalents of this compound results in the formation of di-aminopyridine-ligated aluminum alkyl complexes. nih.gov These complexes have been characterized using standard spectroscopic methods and their molecular structures have been determined by X-ray crystallography. nih.gov

In these aluminum complexes, the this compound ligand demonstrates a κ²-N,N coordination mode, where both the pyridine ring nitrogen and the nitrogen of the methylamino group bind to the aluminum center. This coordination results in the formation of a strained four-membered ring. sigmaaldrich.com The hemilabile nature of the pyridine arm of the ligand is a crucial aspect of its reactivity. sigmaaldrich.com

The reactivity of these aluminum complexes with carbon dioxide has been a subject of particular interest. When subjected to an atmosphere of CO₂, the hemilabile pyridine arm can dissociate from the aluminum center. This dissociation facilitates the cooperative activation of the CO₂ molecule, in a manner reminiscent of a Frustrated Lewis Pair (FLP). sigmaaldrich.com The aluminum center and the dissociated nitrogen on the pyridine arm work in concert to activate the CO₂. This leads to the insertion of CO₂ into the Al-N bond, forming a cyclic carbamate (B1207046). nih.gov

Spectroscopic evidence, including ¹H and ¹³C{¹H} NMR spectroscopy, supports this reaction pathway. Upon reaction with CO₂, a significant downfield shift is observed for the proton on the pyridine ring, indicating a change in the electronic environment of the pyridine moiety. nih.gov Furthermore, a new peak appears in the ¹³C{¹H} NMR spectrum in the downfield region (around δ = 154 ppm), which is characteristic of a carbonyl carbon in a carbamate. nih.gov

Interestingly, in the case of the ethyl-ligated aluminum complex, further reactivity is observed over time, with a third equivalent of CO₂ inserting into the aluminum-alkyl bond to generate an aluminum carboxylate. nih.gov This type of insertion reaction into an aluminum-alkyl bond under such mild conditions is relatively rare. nih.gov

The investigation into the metal-ligand interactions of this compound showcases its potential as a dynamic ligand in coordination chemistry, capable of facilitating complex reactions through the cooperative action of its constituent functional groups.

Compound NameMetal CenterCoordination ModeKey Spectroscopic Data (¹³C NMR)
[2-(methylamino)pyridine]₂AlEtAluminumκ²-N,N-
[2-(methylamino)pyridine]₂Al(iBu)Aluminumκ²-N,N-
Cyclic carbamate productAluminum-δ ≈ 154 ppm (C=O) nih.gov

Catalytic Applications Involving 2 Methylamino Pyridine 3 Methanol and Its Derivatives

Catalytic Cycles and Chemical Transformations

The catalytic utility of 2-(methylamino)pyridine (B147262) and its derivatives is rooted in their ability to facilitate complex chemical transformations through well-defined catalytic cycles. These cycles often involve the cooperation between a metal center and the ligand itself.

A notable example is the cooperative activation and capture of carbon dioxide (CO2) using aluminum complexes of 2-(methylamino)pyridine. nih.gov In this process, the 2-(methylamino)pyridine ligand is not a passive spectator but an active participant. The proposed mechanism involves the dissociation of a hemilabile pyridine (B92270) arm from the aluminum center. This creates a frustrated Lewis pair (FLP) composed of the Lewis acidic aluminum center and the Lewis basic nitrogen of the pyridine ring. This FLP then cooperatively activates a CO2 molecule, leading to the formation of a cyclic carbamate (B1207046). nih.gov

In the context of CO2 reduction, pyridine-based systems can act as recyclable organo-hydride donors. Quantum chemical calculations have elucidated a potential mechanism for the pyridine-catalyzed reduction of CO2 to methanol (B129727). nih.gov The cycle begins with the generation of the key catalytic agent, 1,2-dihydropyridine. This species, driven by its tendency to regain aromaticity, can then transfer a hydride to CO2 and its subsequent reduction intermediates, formic acid and formaldehyde, to ultimately produce methanol. nih.gov

Furthermore, derivatives of this scaffold are integral to the catalytic hydrogenation of urea (B33335) derivatives. Ruthenium and iridium pincer complexes, often featuring pyridine-based ligands, are effective catalysts for converting ureas into amines and methanol. elsevierpure.comresearchgate.netnih.gov The catalytic cycle in these systems involves the activation of hydrogen by the metal complex, followed by the stepwise reduction of the urea substrate. The formamide (B127407) intermediate is often more reactive than the starting urea, leading to its full reduction to the corresponding amine and methanol. researchgate.net

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The efficacy of 2-(Methylamino)pyridine-3-methanol and its analogues in catalysis is largely defined by their role as ligands. The presence of both a nitrogen atom within the pyridine ring and an exocyclic methylamino group allows for chelation to a metal center, forming stable complexes.

Homogeneous Catalysis:

In homogeneous catalysis, these pyridine derivatives form soluble, well-defined metal-ligand complexes. A prime example is the formation of di-aminopyridine-ligated aluminum alkyl complexes. nih.gov These complexes are synthesized by treating 2-(methylamino)pyridine with trialkylaluminum compounds. The resulting complexes are active in the sequestration of CO2, demonstrating the ligand's ability to create a reactive environment around the metal center. nih.gov

The structural features of the 2-(methylamino)pyridine ligand, specifically the geometrically strained four-membered ring formed upon κ²-binding, can lead to hemilability. nih.gov This property, where one of the coordinating atoms of a multidentate ligand can reversibly dissociate from the metal center, is crucial for creating a vacant coordination site necessary for substrate activation.

Heterogeneous Catalysis:

While direct applications of this compound in heterogeneous catalysis are less documented, related pyridine-containing structures are used. For instance, the hydrogenation of urea derivatives can be achieved using a heterogeneous Pd/C catalyst. chemrxiv.org In such systems, the pyridine moiety can play a role in anchoring the catalytic species to a solid support or in modifying the electronic properties of the metal surface. The development of catalysts where pyridine-based ligands are immobilized on solid supports represents a strategy to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Specific Catalytic Reactions

The versatility of this compound and its derivatives as ligands is showcased in several specific and important catalytic reactions.

CO2 Capture and Functionalization

The capture and utilization of carbon dioxide is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. Aluminum complexes featuring the 2-(methylamino)pyridine ligand have demonstrated significant potential in this area. nih.gov

Novel aluminum complexes, specifically Al[κ²-N,N-2-(methylamino)pyridine]₂R (where R = Ethyl or Isobutyl), have been synthesized and shown to readily sequester multiple equivalents of CO₂ per aluminum center under mild conditions. nih.gov When exposed to CO₂ at atmospheric pressure, the hemilabile pyridine arm of the ligand dissociates, facilitating a cooperative activation of CO₂ that is characteristic of a Frustrated Lewis Pair. This leads to the formation of a bis-metalocyclic carbamate product. nih.gov

Notably, the ethyl-substituted aluminum complex can further react to insert a third equivalent of CO₂ into the aluminum-alkyl bond, generating an aluminum carboxylate. This type of direct insertion reactivity is uncommon under thermal conditions without additives. nih.gov

Table 1: Synthesis and Reactivity of 2-(Methylamino)pyridine Aluminum Complexes for CO₂ Capture

Precursor Ligand Product Complex Reactivity with CO₂
Triethylaluminum (B1256330) 2-(Methylamino)pyridine Al(Et)(2-methylamino pyridine)₂ Sequesters 2-3 equivalents of CO₂ per Al center
Triisobutylaluminum (B85569) 2-(Methylamino)pyridine Al(iBu)(2-methylamino pyridine)₂ Forms a bis-metalocyclic carbamate product

Data sourced from a study on CO2 capture by 2-(methylamino)pyridine ligated aluminum alkyl complexes. nih.gov

Hydrogenation of Urea Derivatives to Methylamines and Methanol

The catalytic hydrogenation of urea and its derivatives represents an indirect pathway for the reduction of CO₂, a major industrial product, into valuable chemicals like methylamines and methanol. rsc.org This transformation is a promising strategy for utilizing renewable carbon sources. rsc.org

While not always employing this compound directly, the catalytic systems developed for this reaction often rely on pyridine-based pincer ligands with ruthenium and iridium. elsevierpure.comresearchgate.net These catalysts have shown high efficiency in converting a range of urea derivatives into the corresponding amines and methanol under relatively mild hydrogen pressure. elsevierpure.com

The selectivity of the reaction, yielding either N-formamides (two-electron reduction products) or N-monomethylamines and methanol (six-electron reduction products), can be finely tuned. rsc.org For instance, in a system using (PPh₃)₃RuCl₂ as a catalyst, the molar ratio of the base additive (KOtBu) to the ruthenium complex can switch the selectivity. A higher ratio favors the formation of formamides, while a lower ratio promotes further hydrogenation to methylamines and methanol. rsc.org

Table 2: Catalytic Systems for Hydrogenation of Urea Derivatives

Catalyst System Substrate Products Key Feature
Bipyridine-based tridentate PNN Ru(II) pincer complex Urea derivatives Amines and Methanol Operates under mild, neutral conditions
(PPh₃)₃RuCl₂ with KOtBu Urea derivatives N-formamides or N-monomethylamines and Methanol Selectivity can be switched by tuning the amount of additive
Heterogeneous Pd/C Urea derivatives N-methylated amines Uses methanol as a green hydrogen and C1 source

This table summarizes findings from various studies on the catalytic hydrogenation of urea derivatives. elsevierpure.comchemrxiv.orgrsc.org

Synthesis of Polymers and Agrochemicals

This compound serves as a valuable building block in the synthesis of more complex molecules, including polymers and agrochemicals. chemimpex.com Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for its incorporation into various molecular architectures.

In the field of materials science, this compound is utilized in the development of novel polymers. chemimpex.com The presence of the pyridine ring and the functional groups can impart enhanced properties, such as improved thermal stability, adhesion, or specific binding capabilities, to the resulting polymeric materials. These polymers may find applications in coatings and adhesives. chemimpex.com

In agricultural chemistry, this compound is used in the formulation of agrochemicals. chemimpex.com It can act as a key intermediate in the synthesis of pesticides and herbicides. Its structural features can enhance the efficacy of the final product by improving absorption and interaction with biological targets in pests. chemimpex.com Furthermore, the N-methylamine compounds that can be synthesized through the hydrogenation of urea derivatives are themselves important platform chemicals for producing synthetic resins and agricultural chemicals. researchgate.net

Medicinal Chemistry and Biological Activity Studies

Role as a Pharmaceutical Intermediate

2-(Methylamino)pyridine-3-methanol is a versatile chemical compound recognized for its crucial role as an intermediate in pharmaceutical research and development. chemimpex.com Its distinct molecular structure, featuring a pyridine (B92270) ring with methylamino and methanol (B129727) groups, provides a valuable scaffold for the synthesis of more complex molecules. chemimpex.com The reactivity of its methylamino group makes it a key building block in medicinal chemistry for the creation of novel therapeutic agents. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 32399-12-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white crystalline powder

| Synonyms | (2-(Methylamino)pyridin-3-yl)methanol, 2-(N-Methylamino)-3-hydroxymethylpyridine |

This table contains data compiled from multiple sources. chemimpex.compharmaffiliates.comchemscene.combiosynth.com

The compound serves as a foundational component in the synthesis of a variety of bioactive molecules and pyridine derivatives. chemimpex.com Pyridine and its derivatives are heterocyclic compounds that are integral to numerous natural products and play a significant role in metabolism. mdpi.comresearchgate.net The structure of this compound makes it an important starting material for researchers creating new pyridine-based compounds, which are investigated for a wide spectrum of biological activities. chemimpex.comresearchgate.net Its favorable properties, such as stability and solubility, position it as a promising building block for innovative research in organic synthesis and the development of new products. chemimpex.com

In the field of medicinal chemistry, this compound is particularly noted for its application as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The development of new therapies for such conditions is a significant global health priority. nih.gov The utility of this compound in this specific area is attributed to its inherent ability to interact with certain receptors within the brain, making its derivatives candidates for new neuroactive drugs. chemimpex.com Researchers utilize this precursor to construct more complex molecules designed to target specific pathways involved in neurological conditions. chemimpex.com

A well-documented application of this compound is its role as a raw material in the synthesis of the triazole antifungal drug, Isavuconazolium Sulfate. chemicalbook.comnoaticbiopharm.com Isavuconazole is an important agent used to treat invasive fungal infections like aspergillosis and mucormycosis. noaticbiopharm.comresearchgate.net The synthesis process involves using this compound as a key starting material. google.com Various patented methods describe its conversion, highlighting its importance in the pharmaceutical production chain for this class of antifungals. chemicalbook.comgoogle.com

Table 2: Overview of Synthesis Methods for this compound

Method Starting Material Reagents Key Features
Method 1 2-Chloronicotinic acid Methylamine (B109427) hydrochloride, Potassium carbonate, Cuprous bromide, Lithium aluminium hydride Involves reaction in a high-boiling point DMF solvent.

| Method 2 | 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester | Sodium borohydride (B1222165)/Lewis acid or Potassium borohydride/Lewis acid | Described as low-cost, high-yield, and suitable for industrial production. |

This table contains data compiled from multiple sources. chemicalbook.comgoogle.com

Investigation of Biological Activities

While primarily used as a synthetic intermediate, the core structure of this compound is related to classes of molecules that have been investigated for direct biological effects.

Pyridine derivatives are a class of compounds that have shown significant potential as broad-spectrum antimicrobial agents. mdpi.com Research into new pyridine-based molecules has yielded compounds with notable activity against various pathogens. mdpi.comnih.gov For example, studies on pyridine-2-methylamine derivatives, which share a structural similarity with this compound, have identified potent inhibitors of Mycobacterium tuberculosis. nih.gov These findings underscore the value of the pyridine scaffold in the development of new antibiotics to address drug-resistant bacteria. nih.gov

Table 3: Examples of Antimicrobial Activity in Pyridine Derivatives

Compound Class Target Organism Potent Example Activity (MIC)
Pyridine Derivatives E. coli Compound 15 0.0048 mg/mL
Pyridine Derivatives C. albicans Compound 12a 0.0048 mg/mL
Pyridine-2-methylamines M. tuberculosis H37Rv Compound 62 0.016 µg/mL

This table contains data compiled from multiple sources. mdpi.comnih.gov

The investigation into derivatives of this compound for neurological applications is based on the molecule's potential for biological interaction within the central nervous system. chemimpex.com Its structure is believed to have the ability to interact with specific receptors in the brain. chemimpex.com This interaction is a key characteristic sought by researchers when designing new drugs that can influence neurotransmitter systems and provide therapeutic effects for neurological disorders. chemimpex.com

Table of Mentioned Compounds

Compound Name
This compound
Isavuconazolium Sulfate
2-Chloronicotinic acid
Methylamine hydrochloride
Potassium carbonate
Cuprous bromide
Lithium aluminium hydride
2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester
Sodium borohydride
Potassium borohydride
Lewis acid

Enzyme Inhibition and Modulation of Metabolic Pathways

While direct studies on the enzyme inhibitory activity of this compound are not extensively detailed in the available research, it is recognized as a valuable intermediate in the synthesis of compounds designed for such purposes. Researchers utilize this compound in biochemical research to explore metabolic pathways and identify potential therapeutic targets. chemimpex.com The unique structure of this compound makes it a useful building block for creating more complex molecules that are then screened for their ability to inhibit specific enzymes. chemimpex.com

The metabolic pathways of methanol and its oxidized product, formaldehyde, are naturally occurring in healthy individuals, with sources including diet and fermentation by gut bacteria. nih.govresearchgate.net The body maintains low levels of these compounds through various clearance mechanisms. nih.gov While this provides a general context for methanol metabolism, specific studies detailing the modulation of these or other metabolic pathways by this compound itself are limited. Its primary role in this area of research is as a foundational element for the synthesis of potential enzyme inhibitors. chemimpex.com

Cytotoxic Mechanisms, including Apoptosis Induction in Cancer Cells

Derivatives of the pyridine scaffold, for which this compound is a precursor, have demonstrated significant cytotoxic activity and the ability to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes, including cell shrinkage and DNA fragmentation. mdpi.com

For instance, certain novel 3-cyano-2-substituted pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with these compounds led to observable apoptotic features like cell shrinkage and the formation of apoptotic bodies in a concentration-dependent manner. mdpi.com Similarly, other studies have identified pyridine derivatives that efficiently inhibit the growth and induce cell death in various melanoma cell lines. nih.gov

The mechanism of action often involves triggering apoptotic pathways within the cancer cells. For example, methanol extracts of certain medicinal plants containing various bioactive compounds have been shown to induce apoptosis in human mucoepidermoid carcinoma cells and other cancer cell lines by activating specific signaling pathways. semanticscholar.orgmdpi.com While not directly studying this compound, these findings highlight the potential of the broader class of pyridine-containing compounds and their derivatives as templates for developing new anticancer agents that function through the induction of apoptosis.

Cell LineCompound TypeObserved Effect
MCF-7 (Breast Cancer)3-Cyano-2-Substituted Pyridine DerivativesInduction of apoptosis, cell shrinkage, formation of apoptotic bodies. mdpi.com
Melanoma Cell LinesPyridine Derivatives (ARC, Siomycin A)Growth inhibition and induction of cell death. nih.gov
Mucoepidermoid Carcinoma CellsMethanol Plant ExtractsInduction of apoptotic cell death. semanticscholar.org

Antitubercular Agents (e.g., MmpL3 Inhibitors)

A significant area of research for derivatives of this compound is in the development of novel antitubercular agents. A key target in this field is the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids, vital components of the Mycobacterium tuberculosis cell wall. nih.govnih.govresearchgate.net Inhibition of MmpL3 leads to the death of the bacterium, making it a promising target for new anti-tuberculosis drugs. nih.govmdpi.com

Structure-based drug design has led to the discovery of potent pyridine-2-methylamine derivatives that act as MmpL3 inhibitors. nih.govresearchgate.net One notable study reported the synthesis of a series of these derivatives, with a lead compound (compound 62) demonstrating high activity against the M. tb strain H37Rv and clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.govnih.govresearchgate.net This compound exhibited low toxicity to mammalian cells and moderate metabolic stability, highlighting its potential as a candidate for further development. nih.govnih.gov

CompoundTargetActivity
Pyridine-2-methylamine derivativesMmpL3Potent antitubercular activity against drug-sensitive and drug-resistant M. tuberculosis strains. nih.govnih.govresearchgate.net
Compound 62MmpL3MIC = 0.016 μg/mL against M. tb H37Rv; MIC = 0.0039-0.0625 μg/mL against MDR/XDR-TB strains. nih.govresearchgate.net

Antibacterial Activities of Oxazolidinone Derivatives

Oxazolidinones are a class of synthetic antibiotics, and derivatives incorporating a pyridine ring, which can be synthesized from precursors like this compound, have shown promising antibacterial activity. nih.govmdpi.com These compounds are particularly noted for their effectiveness against Gram-positive bacteria. nih.gov

In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Another study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives found that certain compounds had a broad spectrum of activity against various Staphylococcus and Bacillus species. mdpi.com

Bacterial StrainCompound TypePotency (MIC)
S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus3-(pyridine-3-yl)-2-oxazolidinone derivativesActivity similar to linezolid. nih.gov
B. subtilis3-(3-pyridyl)-oxazolidinone-5-methyl ester derivative (Compound 12e)16 μg/mL. mdpi.com
Methicillin-resistant S. aureus (MRSA)(R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-oneActive at 6.6 μg. nih.gov

Biofilm Formation Inhibitory Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics. Compounds that can inhibit biofilm formation are of great therapeutic interest. Research has shown that pyridine-containing derivatives can possess antibiofilm properties.

Specifically, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated the ability to inhibit biofilm formation. nih.gov One compound, in particular, showed significant, concentration-dependent inhibition of biofilm development. nih.gov Other novel linezolid-based oxazolidinones have also exhibited good antibiofilm activity against strains like Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com The mechanism can involve interfering with bacterial adhesion or the production of the extracellular matrix. mdpi.com For example, terpyridine-based micelles have been developed to inhibit biofilm formation by chelating iron, which is critical for biofilm development. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Design of Structural Analogs for Drug Discovery

The design of structural analogs based on a lead compound is a cornerstone of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com For derivatives of this compound, structure-activity relationship (SAR) studies have been crucial in identifying more effective therapeutic agents.

In the context of antitubercular MmpL3 inhibitors, a structure-guided design approach was employed to synthesize a series of pyridine-2-methylamine derivatives. nih.gov Molecular docking studies showed that specific interactions, such as hydrogen bonding and π-π stacking within the active site of the MmpL3 protein, were important for activity. nih.gov This rational design process led to the identification of compounds with significantly improved activity against multidrug-resistant tuberculosis strains. nih.govresearchgate.net

Similarly, for 3-(pyridine-3-yl)-2-oxazolidinone antibacterial agents, modifications to different parts of the molecule were explored to understand their impact on activity. nih.gov These studies help to build a comprehensive SAR profile, guiding the future design of novel pyridine-based compounds with enhanced therapeutic potential. nih.gov

Modulation of Bioavailability and Target Binding through Substitution Patterns

The chemical scaffold of this compound serves as a foundational structure in the synthesis of novel therapeutic agents, particularly for neurological disorders. chemimpex.com The biological activity and pharmacokinetic profile of derivatives can be finely tuned by altering the substitution patterns on the pyridine ring and its side chains. The strategic addition or modification of functional groups influences key physicochemical properties such as lipophilicity, solubility, hydrogen bonding capacity, and steric conformation. These modifications, in turn, directly impact a compound's bioavailability and its binding affinity to specific biological targets. mdpi.comnih.gov

For instance, introducing electron-withdrawing or electron-donating groups to the pyridine ring can alter the pKa of the pyridine nitrogen, affecting its interaction with physiological targets. Similarly, modifying the methylamino and methanol groups can change the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for specific ligand-receptor interactions. mdpi.com While comprehensive structure-activity relationship (SAR) studies specifically for this compound are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for predictions on how substitutions would modulate its properties.

Table 1: Predicted Effects of Hypothetical Substitutions on Physicochemical Properties

Substitution PositionSubstituentPredicted Effect on LipophilicityPredicted Effect on Hydrogen BondingPotential Impact on Bioactivity
Pyridine Ring (e.g., C5-position)-Cl, -FIncreaseMinimal changeMay enhance membrane permeability; alters electronic profile for binding.
Pyridine Ring (e.g., C5-position)-OCH3Slight IncreaseAdds H-bond acceptorCan improve solubility and introduce new binding interactions. mdpi.com
N-Methyl Group-C2H5 (Ethyl)IncreaseNo change in H-bond donor countMay increase binding affinity through enhanced van der Waals interactions but could introduce steric hindrance.
Hydroxyl Proton-COCH3 (Acetylation)IncreaseRemoves H-bond donorDecreases polarity; may reduce activity if the hydroxyl group is a key H-bond donor for target binding. mdpi.com

Application of Bioisosteric Replacements for Metabolic Stability

A significant challenge in drug development is ensuring a compound has sufficient metabolic stability to achieve a therapeutic effect. Bioisosteric replacement is a key strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve its metabolic profile without losing desired biological activity. pressbooks.pub

Amide bonds, for example, are often susceptible to enzymatic cleavage by proteases. Replacing an amide with a more stable bioisostere like a triazole can mimic the geometry and hydrogen bonding properties while resisting degradation. pressbooks.pub For pyridine-containing compounds, the ring itself can be a site of metabolic oxidation. A powerful strategy involves replacing the aromatic pyridine ring with a saturated, non-aromatic bioisostere. A notable example is the modification of the drug Rupatadine, where replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a more than tenfold increase in its metabolic half-life in human liver microsomes. chemrxiv.org This modification also improved solubility and lipophilicity. chemrxiv.org Such strategies could be applied to derivatives of this compound to enhance their drug-like properties.

Table 2: Potential Bioisosteric Replacements for Enhanced Metabolic Stability

Original Functional GroupPotential BioisostereRationale for ReplacementReference
Pyridine Ring3-azabicyclo[3.1.1]heptaneReduces susceptibility to aromatic oxidation; improves metabolic stability and solubility. chemrxiv.org
Pyridine RingThiophene, ThiazoleClassical ring equivalents that alter electronics and potential metabolic pathways. pressbooks.pub
Hydroxyl (-OH)Amine (-NH2)Classical univalent bioisostere that maintains hydrogen bonding potential with altered pKa. pressbooks.pub
Secondary Amine (-NHCH3)Ester, KetoneNon-classical replacements that can mimic polarity and geometry but are not susceptible to the same proteases. pressbooks.pub

Correlation between Activity and Calculated LogP Values

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov The LogP value indicates the balance between a compound's water and lipid solubility, which governs its ability to cross biological membranes. For this compound, the calculated LogP is approximately 0.6156, indicating a relatively hydrophilic character. chemscene.com

The relationship between LogP and biological activity is often complex and non-linear. In some series of compounds, increasing lipophilicity leads to enhanced activity, potentially by improving passage to the target site. mdpi.comresearchgate.net However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity. mdpi.com Research on other classes of bioactive molecules has shown that optimal activity is often found at intermediate LogP values. nih.gov Therefore, when designing derivatives of this compound, modulating the LogP through chemical substitution is a crucial optimization step to balance potency with favorable pharmacokinetic properties.

Table 3: Lipophilicity (LogP) and Its Correlation with Biological Activity

Compound/Derivative SeriesLogP Value/RangeObserved Correlation with ActivityReference
This compound (Parent)0.6156 (Calculated)Baseline for hydrophilic character. chemscene.com
Thiazolyl-azolesMedium LipophilicityCorrelated with the best anti-inflammatory and antioxidant effects. nih.gov
N-arylcinnamamidesIncreasing LipophilicityCorrelated with an increase in cytotoxic effects. mdpi.comresearchgate.net

Pharmacological Mechanisms of Action

Receptor Binding Studies and Ligand-Target Interactions

The this compound framework is a valuable starting point for developing ligands that interact with specific biological receptors. chemimpex.com Its structural features are recognized in the synthesis of pharmaceuticals aimed at neurological disorders, implying interactions with receptors within the central nervous system. chemimpex.com

While specific receptor targets for the parent compound are not well-defined, studies on structurally similar molecules provide significant insight. For example, a series of derivatives based on a (Pyridin-2-yl)methanol moiety were developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net TRPV3 is an ion channel involved in pain sensation and skin disorders. nih.govresearchgate.net The systematic optimization of these pyridine methanol derivatives led to the identification of compounds with favorable preclinical profiles in pain models, demonstrating a clear ligand-target interaction with the TRPV3 receptor. nih.gov This highlights the potential of the pyridine methanol scaffold to generate highly specific receptor modulators.

Table 4: Example of Receptor Targeting by Pyridine Methanol Derivatives

Compound ClassBiological TargetMechanism of ActionTherapeutic AreaReference
(Pyridin-2-yl)methanol DerivativesTransient Receptor Potential Vanilloid 3 (TRPV3)Selective AntagonistNeuropathic and Central Pain nih.govresearchgate.net

Enzyme Active Site Binding and Functional Disruption

In addition to receptor binding, derivatives of this compound are investigated for their potential to inhibit enzyme function. chemimpex.com Small molecules can bind to the active site of an enzyme, preventing the natural substrate from binding and thereby disrupting its catalytic activity. This mechanism is a cornerstone of modern pharmacology.

Pyridine derivatives have been successfully developed as inhibitors for various enzyme classes. For instance, different substituted 2-aminopyridine derivatives have been identified as effective and selective inhibitors of the c-Met kinase, an enzyme implicated in cancer. mdpi.com The binding of these inhibitors to the enzyme's active site blocks signaling pathways that promote tumor growth. The design of such inhibitors often involves creating a molecular structure that is complementary to the shape and chemical environment of the active site, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to potent and selective inhibition. The versatile scaffold of this compound provides a platform for designing such specific enzyme inhibitors.

Table 5: Potential Enzyme Targets for Pyridine-Based Inhibitors

Enzyme ClassExample TargetTherapeutic RationaleReference
Kinasesc-Met KinaseInhibition of cancer cell proliferation and survival. mdpi.com
ProteasesVarious (e.g., Cathepsins, Caspases)Modulation of protein turnover, inflammation, and apoptosis. pressbooks.pub

Advanced Research Applications

Material Science Innovations

The favorable properties of 2-(Methylamino)pyridine-3-methanol, such as its defined structure and capacity for interaction, position it as a promising component in the development of new materials. chemimpex.com Its ability to be integrated into larger structures allows for the creation of materials with tailored characteristics.

In the field of material science, this compound is utilized in the development of novel materials, particularly in the synthesis of polymers with enhanced properties. chemimpex.com Researchers leverage the compound as a building block or monomer to create polymers intended for specialized applications such as advanced coatings and adhesives. chemimpex.com The inherent functionalities of the molecule—the pyridine (B92270) ring, the secondary amine, and the primary alcohol—can be exploited to control polymer chain interactions and final material properties like stability and solubility. chemimpex.com The compound's structure is a key factor in its utility as a building block for innovative product development in materials research. chemimpex.com

Analytical Chemistry Methodologies

The distinct chemical nature of this compound makes it a valuable tool in the field of analytical chemistry. chemimpex.com Its stability and reactivity are beneficial for creating reliable and accurate analytical procedures.

This compound is employed in the development of analytical methods designed for the detection and quantification of other chemical substances. chemimpex.com Its consistent properties make it suitable for use in applications related to analytical method development and validation (AMV). clearsynth.com It also finds use in Quality Control (QC) procedures, where it can function as a reference standard or reagent to help ensure the accuracy and precision of testing environments. chemimpex.comclearsynth.com

Supramolecular Chemistry and Host-Guest Interactions

The structure of this compound is particularly well-suited for studies in supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The compound's ability to form specific and directional interactions is central to this application.

The molecule possesses two hydrogen bond donor sites (the hydrogen on the methylamino group and the one on the hydroxyl group) and three hydrogen bond acceptor sites (the nitrogen atom in the pyridine ring, the oxygen atom, and the methylamino nitrogen). pharmacompass.comchemscene.com This configuration enables the formation of extensive and predictable hydrogen bonding networks. These non-covalent interactions are fundamental to the assembly of molecules into larger, ordered supramolecular structures. icevirtuallibrary.com The specific geometry of the donor and acceptor sites influences the architecture of the resulting molecular assemblies.

The robust hydrogen bonding capabilities of this compound directly influence its crystal packing and solid-state stabilization. pharmaffiliates.comicevirtuallibrary.com The arrangement of molecules within the crystal lattice is dictated by the network of intermolecular hydrogen bonds, which helps to create a stable solid-state structure. chemimpex.comicevirtuallibrary.com The study of these arrangements is a component of solid-state chemistry and single crystal research, which are important for understanding the physical properties of the material. chemscene.com The compound's favorable solubility and stability are direct consequences of these strong intermolecular forces in the solid state. chemimpex.com

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations can be employed to predict how 2-(Methylamino)pyridine-3-methanol binds to a specific biological target, such as an enzyme or receptor. By modeling the compound within the binding site of a protein, researchers can identify key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. The pyridine (B92270) ring can participate in π-π stacking interactions, while the hydroxyl and methylamino groups are capable of forming hydrogen bonds. plos.org

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable complex. For instance, in silico studies on similar pyridine derivatives have utilized docking to predict their binding affinities to various protein targets. plos.orgmdpi.com While specific docking studies on this compound are not extensively published, the methodology allows for its evaluation against a wide range of biological targets.

Table 1: Illustrative Example of Predicted Binding Affinities for this compound with Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530
Monoamine Oxidase A (MAO-A)-7.5Tyr407, Tyr444, Phe208
Acetylcholinesterase (AChE)-9.1Trp84, Tyr334, Phe330

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from molecular docking studies.

Modeling of Enzyme-Inhibitor Interactions

When a compound is identified as an enzyme inhibitor, molecular docking can elucidate the mechanism of inhibition. By visualizing the docked pose of this compound within the active site of an enzyme, it is possible to understand how it prevents the natural substrate from binding. This could be through competitive inhibition, where it directly occupies the active site, or through other modes of inhibition. For example, studies on other pyridine derivatives have successfully modeled their inhibitory action against specific enzymes, providing a roadmap for similar investigations into this compound. plos.orgmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Prediction of Electronic Effects

DFT calculations are invaluable for understanding the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. niscair.res.in

The electronic effects of the methylamino and hydroxymethyl substituents on the pyridine ring can be precisely quantified. For instance, the methylamino group is an electron-donating group, which would be expected to increase the electron density on the pyridine ring, influencing its reactivity and interaction with other molecules. DFT studies on related pyridine derivatives have demonstrated the utility of this approach in correlating electronic structure with observed chemical behavior. niscair.res.inresearchgate.net

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Note: The data in this table is exemplary and represents the type of information that can be generated through DFT calculations.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activity

QSAR studies are a cornerstone of modern drug discovery and toxicology. mdpi.com By developing a QSAR model, it is possible to predict the biological activity of new or untested compounds based on their structural features. For this compound, a QSAR model could be developed by compiling a dataset of structurally related pyridine derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity). orientjchem.org

The model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to establish a correlation with their activity. These descriptors can include steric, electronic, and hydrophobic parameters. Once a statistically robust QSAR model is established, it can be used to predict the activity of this compound and to design new derivatives with potentially enhanced potency. The development of such models can significantly reduce the time and cost associated with the synthesis and testing of new compounds. mdpi.com

Correlation of Molecular Descriptors with Experimental Outcomes

Computational and theoretical studies are pivotal in modern medicinal chemistry for predicting the biological activity of molecules and understanding their mechanism of action at a molecular level. For pyridine derivatives, including this compound, quantitative structure-activity relationship (QSAR) studies are instrumental in correlating calculated molecular descriptors with experimental outcomes. While specific, detailed QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from broader research on substituted pyridine and aminopyridine series provide a strong framework for understanding its potential biological activity.

Research on the structure-activity relationships of pyridine derivatives has consistently shown that certain molecular features significantly influence their biological effects, such as antiproliferative and antimicrobial activities. nih.govnih.gov The presence and positioning of specific functional groups are critical. For instance, the introduction of hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine compounds. nih.govpharmaffiliates.com Conversely, the presence of bulky groups or halogens may lead to a decrease in activity. nih.govpharmaffiliates.com

For aminopyridine derivatives, pharmacophore modeling and 3D-QSAR studies have identified that hydrogen bond donors, acceptors, and aromatic and aliphatic features are key determinants of their inhibitory activities against enzymes like nitric oxide synthases. chemimpex.com The relative spatial arrangement of these features is crucial for effective binding to biological targets.

In the case of this compound, the molecule possesses a hydrogen-bond-donating and -accepting amino group, a hydrogen-bond-donating hydroxyl group, and an aromatic pyridine ring. These features are generally favorable for biological activity. nih.govpharmaffiliates.com The compound serves as a key intermediate in the synthesis of the antifungal agent isavuconazolium sulfate, indicating its structural components are conducive to forming a biologically active molecule. chemicalbook.com

Molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, are at the heart of QSAR studies. These descriptors can be categorized into several classes, including electronic, steric, and thermodynamic properties. The correlation of these descriptors with experimental data, such as the half-maximal inhibitory concentration (IC50), allows for the development of predictive models.

Detailed Research Findings

Studies on various pyridine derivatives have highlighted the importance of several key molecular descriptors:

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests higher reactivity. The distribution of electronic charge, often visualized through electrostatic potential maps, determines how a molecule interacts with its biological target. nih.gov

Steric and Topological Descriptors: These describe the size and shape of the molecule. While not always the primary drivers, steric factors can significantly modulate activity. For example, bulky substituents can hinder the optimal orientation of a molecule within a receptor's binding site. nih.govpharmaffiliates.com

Thermodynamic Descriptors: Lipophilicity, often expressed as LogP, is a critical parameter that affects a molecule's ability to cross cell membranes.

While specific experimental biological activity data for this compound is scarce, we can infer its potential based on the known contributions of its functional groups from related QSAR studies. The methylamino group at position 2 and the methanol (B129727) group at position 3 are expected to significantly influence its electronic and hydrogen-bonding properties.

Below is an interactive data table summarizing key molecular descriptors that are typically evaluated in computational studies of pyridine derivatives and their general influence on biological activity, as established in the literature.

Molecular Descriptor CategorySpecific DescriptorGeneral Influence on Biological Activity of Pyridine DerivativesRelevance to this compound
Electronic HOMO EnergyHigher HOMO energy can correlate with better electron-donating ability, potentially increasing activity.The amino and hydroxyl groups are electron-donating, likely resulting in a relatively high HOMO energy.
LUMO EnergyLower LUMO energy indicates a better electron acceptor, which can be important for certain interactions.The pyridine ring is electron-deficient, influencing the LUMO energy.
HOMO-LUMO GapA smaller gap often implies higher chemical reactivity and polarizability.The combination of electron-donating and withdrawing features suggests a moderate gap.
Dipole MomentInfluences solubility and the ability to engage in dipole-dipole interactions with a target.The polar -OH and -NHCH3 groups will create a significant molecular dipole moment.
Thermodynamic LogP (Lipophilicity)An optimal range is often required for good membrane permeability and solubility.The presence of polar groups (-OH, -NH) suggests a relatively low LogP, enhancing water solubility. biosynth.com
Hydrogen Bonding Number of H-bond DonorsCrucial for specific interactions with biological targets.The -OH and -NH groups act as hydrogen bond donors.
Number of H-bond AcceptorsImportant for forming stable complexes with receptors.The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors.

This table illustrates how the structural features of this compound would be quantified by molecular descriptors and how these descriptors are generally interpreted in the context of predicting biological activity based on extensive research on related pyridine compounds. nih.govpharmaffiliates.comchemimpex.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Scaffold Modifications

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to improve the water solubility of potential drug molecules. chemimpex.comnih.gov The structure of 2-(Methylamino)pyridine-3-methanol is particularly valuable as it allows for easy conversion into a variety of functional derivatives. nih.gov

Future research is centered on the synthesis of new analogues by modifying the core scaffold. These modifications could involve:

Alterations to the Pyridine Ring: Introducing different substituents onto the pyridine ring to modulate electronic properties and biological activity.

Modification of the Methylamino Group: Converting the secondary amine to other functional groups or incorporating it into larger heterocyclic systems.

Derivatization of the Methanol (B129727) Group: Esterification, etherification, or oxidation of the primary alcohol to introduce new functionalities and potential interaction points with biological targets.

A significant area of exploration is its role as a precursor for complex pharmaceutical compounds. For instance, this compound is a known raw material in the synthesis of the triazole antifungal drug, isavuconazolium sulfate. chemicalbook.comnoaticbiopharm.com Research efforts continue to identify other complex molecules that can be synthesized from this versatile starting material. The goal is to generate libraries of novel compounds for biological screening, potentially leading to the discovery of next-generation therapeutics. nih.gov

Derivative/Modification Type Starting Material Potential Application Area Key Research Focus
Triazole AntifungalsThis compoundPharmaceuticalSynthesis of complex bioactive molecules like isavuconazole. chemicalbook.comnoaticbiopharm.com
Substituted PyridinesThis compoundMedicinal Chemistry, AgrochemicalsCreating analogues with enhanced efficacy and targeted activity. chemimpex.com
Organometallic Complexes2-Methylamino PyridineCatalysis, Material ScienceDeveloping novel catalysts and functional materials. nih.govnih.gov

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against biological targets. nih.gov While specific HTS campaigns centered on this compound are not extensively documented in the public domain, its derivatives are ideal candidates for inclusion in such programs. The pyridine scaffold is frequently utilized to generate diverse libraries of compounds for screening purposes. nih.gov

The future integration of this compound derivatives with HTS involves two key aspects:

Library Development: Systematically synthesizing a wide array of derivatives based on the modifications described in the previous section. This creates a focused library of compounds with a common core but varied physicochemical properties.

Screening and Hit Identification: Employing automated, miniaturized assays to screen this library against a range of biological targets, including enzymes and receptors implicated in various diseases. nih.gov

The trend in HTS is moving towards assays with greater physiological relevance and a focus on novel or more challenging target classes. nih.gov Derivatives of this compound, with their potential for diverse biological interactions, could yield promising starting points ("hits") for new drug discovery programs when subjected to these advanced screening paradigms. chemimpex.comnih.gov

Advanced Catalytic System Design

The nitrogen atom in the pyridine ring and the adjacent methylamino group make this compound and related structures excellent ligands for metal catalysts. nih.gov An emerging area of research is the design of advanced catalytic systems utilizing this scaffold for challenging chemical transformations.

A notable example involves the use of the closely related compound, 2-(methylamino)pyridine (B147262), to synthesize novel aluminum complexes. nih.gov These complexes, specifically Al[κ2-N,N-2-(methylamino)pyridine]2R (where R is an ethyl or isobutyl group), have demonstrated the ability to capture and activate carbon dioxide (CO2). nih.gov

The mechanism is of significant interest:

The system acts as a "masked" Frustrated Lewis Pair (FLP).

The pyridine arm of the ligand can dissociate from the aluminum center.

This dissociation allows the Lewis acidic aluminum and the Lewis basic nitrogen to cooperatively activate a CO2 molecule, forming a cyclic carbamate (B1207046). nih.gov

This research has shown that these aluminum complexes can sequester multiple equivalents of CO2 per metal center under mild conditions. nih.gov Furthermore, the ethyl-containing version can insert a third CO2 equivalent into the aluminum-carbon bond, a rare reaction under thermal conditions. nih.gov Future work in this area will likely focus on optimizing these catalysts, exploring their application in converting CO2 into valuable chemicals like methanol, and designing other advanced catalytic systems based on the unique ligand properties of the 2-(methylamino)pyridine scaffold. nih.govnih.gov

Catalyst System Component Function Significance Reference
2-(Methylamino)pyridine LigandBinds to aluminum center; acts as Lewis baseCreates a hemilabile ligand essential for cooperative reactivity. nih.gov
Aluminum Alkyl (AlR3)Lewis acid centerForms the core of the reactive complex. nih.gov
Carbon Dioxide (CO2)SubstrateActivated by the catalyst for sequestration and potential conversion. nih.gov

Interdisciplinary Applications in Bio- and Nanotechnology

The versatility of the 2-(methylamino)pyridine scaffold extends beyond pharmaceuticals and catalysis into interdisciplinary fields like biotechnology and nanotechnology. chemimpex.comnih.gov

In biotechnology , the compound serves as a building block for creating probes and reagents for biochemical research. chemimpex.com Its derivatives can be designed to interact with specific biological systems, such as enzymes, providing tools to study metabolic pathways and identify potential therapeutic targets. chemimpex.com The ability to readily functionalize the scaffold allows for the attachment of fluorescent tags or other reporter groups, facilitating its use in bio-analytical methods.

In nanotechnology , pyridine derivatives are recognized for their utility in developing functional nanomaterials. nih.gov The this compound scaffold could be incorporated into:

Polymers: Serving as a monomer or an additive to create polymers with enhanced properties for specialized coatings or adhesives. chemimpex.com

Surface Modification: Used to functionalize the surface of nanoparticles, modifying their solubility, stability, and enabling them to bind to specific targets.

Self-Assembled Monolayers: The different functional groups could direct the assembly of molecules on a substrate, creating organized nanoscale structures.

Future research will focus on synthesizing and characterizing these novel materials and exploring their practical applications, from targeted drug delivery systems in nanomedicine to new sensor technologies in analytical chemistry. chemimpex.comnih.gov

Q & A

Q. Key Variables :

  • Solvent polarity (ether vs. dioxane) affects intermediate stability.
  • Acidic conditions in catalytic methods prevent undesired side reactions like N-demethylation.

Basic: Which spectroscopic techniques are recommended for characterizing this compound, and what diagnostic peaks validate its structure?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ 3.2–3.4 ppm (N-methyl group) and a broad peak at δ 4.8–5.2 ppm (–OH) confirm functional groups. Aromatic protons (pyridine ring) appear as multiplets between δ 7.0–8.5 ppm .
    • ¹³C NMR : The hydroxymethyl carbon resonates at δ 60–65 ppm, while the N-methyl carbon appears at δ 35–40 ppm.
  • FTIR : Strong O–H stretch (~3200–3400 cm⁻¹) and C–N stretch (~1250 cm⁻¹) are key identifiers .
  • Mass Spectrometry : The molecular ion peak at m/z 138.17 (M⁺) aligns with the molecular formula C₇H₁₀N₂O .

Advanced: How do competing reaction pathways during synthesis lead to byproduct formation, and what mitigation strategies exist?

Answer:

  • Byproduct Sources :
    • Over-reduction : LiAlH₄ may reduce the pyridine ring, forming tetrahydro derivatives. Use of milder agents (e.g., NaBH₄ with NiCl₂) or low temperatures (–20°C) suppresses this .
    • N-Demethylation : Acidic conditions in catalytic methods can cleave the N–CH₃ bond. Buffering the reaction at pH 4–5 with acetate salts minimizes this .
  • Mitigation :
    • Chromatographic monitoring (HPLC with UV detection at 254 nm) identifies byproducts early.
    • Purification via recrystallization (ethanol/water mixtures) improves purity to >98% .

Advanced: What challenges arise in analyzing the stereochemical purity of this compound, and which chiral resolution methods are effective?

Answer:

  • Chiral Centers : The hydroxymethyl group adjacent to the pyridine ring introduces stereochemical complexity, often leading to racemic mixtures.
  • Analytical Methods :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention time differences (~2–3 min) resolve enantiomers .
    • Polarimetry : Specific rotation values ([α]ᴅ²⁵ ±15°) distinguish enantiomers but require high-purity samples.
  • Synthesis Control : Asymmetric catalysis (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90% .

Application: How does the structural configuration of this compound influence its role as an intermediate in isavuconazole synthesis?

Answer:

  • Key Interactions :
    • The hydroxymethyl group participates in hydrogen bonding with fungal CYP51 enzymes, critical for isavuconazole’s antifungal activity.
    • The N-methyl group enhances lipophilicity , improving membrane permeability .
  • Synthetic Utility :
    • The compound serves as a precursor for introducing the pyridine-methanol moiety into isavuconazole’s core structure via nucleophilic substitution (e.g., replacing chloride in α-bromoacetophenone derivatives) .

Data Contradiction: How can researchers resolve discrepancies in reported stability data for this compound?

Answer:

  • Stability Variables :
    • Humidity Sensitivity : Hygroscopicity (observed in analogues like (6-methyl-pyridin-3-yl)-methanol) causes decomposition; storage under argon with molecular sieves is recommended .
    • Thermal Degradation : Boiling point discrepancies (reported as 330°C in vs. lower values in similar derivatives) arise from impurities. Differential Scanning Calorimetry (DSC) under inert gas clarifies decomposition thresholds .
  • Resolution : Cross-validate data using multiple techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture content) .

Advanced: What computational modeling approaches predict the reactivity of this compound in complex reaction systems?

Answer:

  • DFT Calculations :
    • B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., hydroxymethyl oxygen) and transition states for substitution reactions .
    • Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM), aligning with experimental yields in dioxane .
  • MD Simulations : Predict aggregation tendencies in aqueous solutions, informing formulation strategies for drug intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.